molecular formula C13H10BrNO3 B14851881 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B14851881
M. Wt: 308.13 g/mol
InChI Key: DANIJASNGCOCMA-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, which is attached to the pyridine ring at the 6-position The carboxylic acid group is located at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is tolerant of various functional groups. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-(5-Hydroxy-2-methoxyphenyl)pyridine-3-carboxylic acid.

    Reduction: 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity for its target. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the methoxy group.

    5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

6-(5-bromo-2-methoxyphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10BrNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

DANIJASNGCOCMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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